3-ChloroMethyl-pyridine 1-oxide

Übersicht

Beschreibung

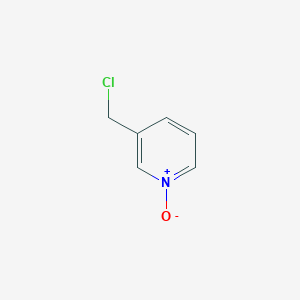

3-ChloroMethyl-pyridine 1-oxide is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a chloromethyl group is attached to the third position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-ChloroMethyl-pyridine 1-oxide involves the following steps :

Stage 1: Dissolve 3-chloromethylpyridinium chloride (8.0 g, 49 mmol) in ice-cold, saturated aqueous sodium bicarbonate (100 mL). Extract the mixture with 2 x 100 mL chloroform. Dry the chloroform extracts with magnesium sulfate (MgSO4) and filter.

Stage 2: Add 32% peracetic acid in acetic acid (50 mL) to the filtrate and stir vigorously for 18 hours. The reaction mixture is then washed twice with cold, saturated aqueous sodium bicarbonate, dried with magnesium sulfate, and concentrated in vacuo.

Industrial Production Methods

Industrial production methods for this compound typically involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-ChloroMethyl-pyridine 1-oxide undergoes various types of chemical reactions, including:

Oxidation: The N-oxide group can participate in oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.

Reduction: Reduction of the N-oxide group can revert it to the corresponding pyridine derivative.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of more complex nitrogen oxides.

Reduction: Conversion to 3-chloromethylpyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-ChloroMethyl-pyridine 1-oxide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of 3-ChloroMethyl-pyridine 1-oxide involves its interaction with molecular targets through its N-oxide and chloromethyl functional groups. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to modify biomolecules and potentially inhibit or activate specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloromethylpyridine: Lacks the N-oxide group, making it less reactive in redox reactions.

Pyridine N-oxide: Lacks the chloromethyl group, limiting its ability to undergo nucleophilic substitution.

3-Methylpyridine N-oxide: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness

3-ChloroMethyl-pyridine 1-oxide is unique due to the presence of both the N-oxide and chloromethyl functional groups. This combination allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-ChloroMethyl-pyridine 1-oxide, also known as 3-(chloromethyl)pyridine hydrochloride, is a compound that has garnered attention due to its biological activity, particularly in relation to carcinogenicity and cytotoxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

Carcinogenicity Studies

The National Toxicology Program conducted a significant bioassay to evaluate the carcinogenic potential of 3-(chloromethyl)pyridine hydrochloride. The study involved administering the compound via gavage to Fischer 344 rats and B6C3F1 mice over extended periods. Key findings included:

- Dosing Regimens : Rats received doses of 75 or 150 mg/kg, while mice were administered 100 or 200 mg/kg.

- Tumor Development : The study concluded that the compound was carcinogenic, producing squamous-cell papillomas and carcinomas at the application site (stomach) in both species. Notably, these tumors were not observed in control groups, indicating a strong link to the compound's administration .

Summary of Carcinogenicity Findings

| Species | Dose (mg/kg) | Duration (weeks) | Tumor Types |

|---|---|---|---|

| Fischer 344 Rats | 75/150 | 83-103 | Squamous-cell papillomas, carcinomas |

| B6C3F1 Mice | 100/200 | 81-102 | Squamous-cell papillomas, carcinomas |

Cytotoxicity and Clastogenicity

Research has indicated that 3-ChloroMethyl-pyridine exhibits dose-dependent cytotoxicity. In particular, studies using V3 cells demonstrated significant cytotoxic effects and clastogenicity, suggesting that the compound can induce chromosomal damage .

The biological activity of this compound may be attributed to its structural properties, which allow it to interact with cellular mechanisms leading to tumorigenesis. The presence of the chloromethyl group is hypothesized to enhance its reactivity with cellular macromolecules.

Case Studies and Related Research

Several case studies have explored the broader implications of exposure to chlorinated pyridines:

- Animal Bioassays : Long-term studies have shown that exposure can lead to various types of tumors in rodents, including rhabdomyosarcomas and hepatocellular carcinoma when combined with other carcinogens .

- Environmental Health Perspectives : Investigations into contaminated sites have highlighted the potential risks associated with soil and groundwater contaminated by compounds like 3-ChloroMethyl-pyridine .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJYEZKDLOGBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500083 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82401-08-9 | |

| Record name | 3-(Chloromethyl)-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.